molecular formula C10H10F3NO B13718555 4-Cyclopropyl-2-(trifluoromethoxy)aniline

4-Cyclopropyl-2-(trifluoromethoxy)aniline

Katalognummer: B13718555
Molekulargewicht: 217.19 g/mol
InChI-Schlüssel: JLPLJRVEEYFMRD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Cyclopropyl-2-(trifluoromethoxy)aniline is an organic compound with the molecular formula C10H10F3NO and a molecular weight of 217.19 g/mol It is characterized by the presence of a cyclopropyl group and a trifluoromethoxy group attached to an aniline ring

Vorbereitungsmethoden

The synthesis of 4-Cyclopropyl-2-(trifluoromethoxy)aniline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as cyclopropylamine and 4-(trifluoromethoxy)benzaldehyde.

    Reaction Conditions: The key step involves the formation of the aniline derivative through a series of reactions, including nucleophilic substitution and reduction.

    Industrial Production: Industrial production methods may involve optimized reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

4-Cyclopropyl-2-(trifluoromethoxy)aniline undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

4-Cyclopropyl-2-(trifluoromethoxy)aniline has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Cyclopropyl-2-(trifluoromethoxy)aniline involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and specificity. The cyclopropyl group may contribute to the compound’s stability and reactivity. These interactions can modulate biological pathways and lead to specific physiological effects .

Vergleich Mit ähnlichen Verbindungen

4-Cyclopropyl-2-(trifluoromethoxy)aniline can be compared with similar compounds such as:

Eigenschaften

Molekularformel

C10H10F3NO

Molekulargewicht

217.19 g/mol

IUPAC-Name

4-cyclopropyl-2-(trifluoromethoxy)aniline

InChI

InChI=1S/C10H10F3NO/c11-10(12,13)15-9-5-7(6-1-2-6)3-4-8(9)14/h3-6H,1-2,14H2

InChI-Schlüssel

JLPLJRVEEYFMRD-UHFFFAOYSA-N

Kanonische SMILES

C1CC1C2=CC(=C(C=C2)N)OC(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.